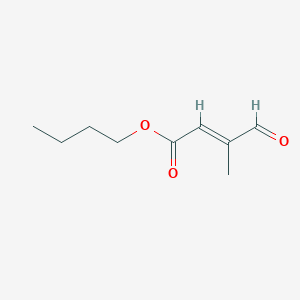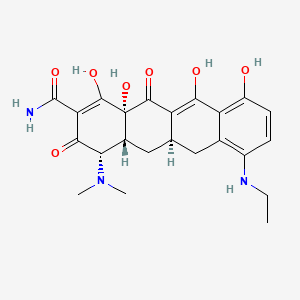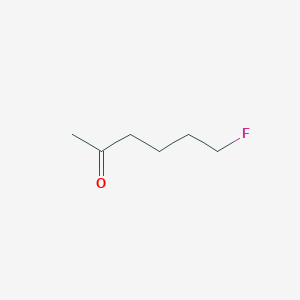
2H-1-Benzopyran-2-one, 4-hydroxy-3-((1R,3R)-3-hydroxy-1-phenylbutyl)-, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R,R-Warfarin alcohol: is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R- and S-warfarin, with the R-enantiomer being less potent in anticoagulant activity compared to the S-enantiomer . The R,R-Warfarin alcohol is one of the stereoisomers formed during the metabolic reduction of warfarin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R,R-Warfarin alcohol typically involves the reduction of warfarin. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: Industrial production of R,R-Warfarin alcohol follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the desired enantiomer . The production is carried out in batch reactors with stringent control over reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions: R,R-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to warfarin using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Warfarin.
Reduction: Dihydro derivatives.
Substitution: Various substituted warfarin alcohol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: R,R-Warfarin alcohol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable in the synthesis of other chiral compounds .
Biology: In biological research, R,R-Warfarin alcohol is used to study the metabolic pathways of warfarin and its enantiomers. It helps in understanding the stereoselective metabolism and the role of different cytochrome P450 enzymes .
Medicine: R,R-Warfarin alcohol is studied for its potential anticoagulant properties, although it is less potent than S-warfarin. It is also used in pharmacokinetic studies to understand the distribution and elimination of warfarin enantiomers in the body .
Industry: In the pharmaceutical industry, R,R-Warfarin alcohol is used in the development of new anticoagulant drugs. It serves as a reference standard in quality control and analytical testing .
作用機序
R,R-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for the synthesis of clotting factors II, VII, IX, and X . By inhibiting VKOR, R,R-Warfarin alcohol reduces the levels of active clotting factors, thereby exerting an anticoagulant effect. The molecular targets include VKOR and various cytochrome P450 enzymes involved in its metabolism .
類似化合物との比較
S-Warfarin: More potent anticoagulant with similar mechanism of action.
R,S-Warfarin alcohol: Another stereoisomer with different pharmacokinetic properties.
4-Hydroxycoumarin: The parent compound of warfarin with anticoagulant properties.
Uniqueness: R,R-Warfarin alcohol is unique due to its specific stereochemistry, which influences its metabolic pathway and pharmacokinetic properties. Unlike S-warfarin, it is less potent but provides valuable insights into the stereoselective metabolism of warfarin .
特性
CAS番号 |
76496-88-3 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC名 |
4-hydroxy-3-[(1R,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m1/s1 |
InChIキー |
ZUJMMGHIYSAEOU-IUODEOHRSA-N |
異性体SMILES |
C[C@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
正規SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)

![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)




